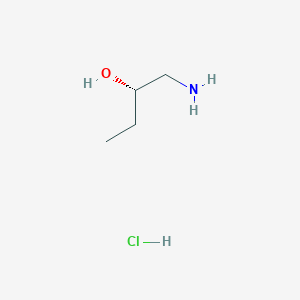
(S)-1-Aminobutan-2-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-Aminobutan-2-ol hydrochloride is a chiral compound with significant importance in various scientific fields. It is an organic compound that contains an amino group and a hydroxyl group, making it a versatile intermediate in organic synthesis. The hydrochloride salt form enhances its solubility in water, making it easier to handle in various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Aminobutan-2-ol hydrochloride typically involves the reduction of (S)-1-Aminobutan-2-one. One common method is the catalytic hydrogenation of (S)-1-Aminobutan-2-one using a hydrogen source in the presence of a catalyst such as palladium on carbon. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more scalable methods such as continuous flow hydrogenation. This method allows for the efficient and consistent production of the compound, ensuring high purity and yield.
化学反応の分析
Types of Reactions
(S)-1-Aminobutan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of (S)-1-Aminobutan-2-one.
Reduction: Formation of (S)-1-Aminobutan-2-amine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学的研究の応用
(S)-1-Aminobutan-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: It is used in the production of fine chemicals and specialty chemicals.
作用機序
The mechanism of action of (S)-1-Aminobutan-2-ol hydrochloride depends on its specific application. In pharmaceutical applications, it may act as a precursor to active pharmaceutical ingredients (APIs) that target specific molecular pathways. The amino and hydroxyl groups allow it to interact with various biological targets, facilitating the formation of hydrogen bonds and other interactions that are crucial for its activity.
類似化合物との比較
Similar Compounds
®-1-Aminobutan-2-ol hydrochloride: The enantiomer of (S)-1-Aminobutan-2-ol hydrochloride, with similar chemical properties but different biological activity.
1-Aminobutan-2-one: A related compound that lacks the hydroxyl group, making it less versatile in certain reactions.
2-Aminobutan-1-ol: A positional isomer with the amino group at a different position, leading to different reactivity and applications.
Uniqueness
This compound is unique due to its chiral nature and the presence of both amino and hydroxyl groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules.
特性
分子式 |
C4H12ClNO |
|---|---|
分子量 |
125.60 g/mol |
IUPAC名 |
(2S)-1-aminobutan-2-ol;hydrochloride |
InChI |
InChI=1S/C4H11NO.ClH/c1-2-4(6)3-5;/h4,6H,2-3,5H2,1H3;1H/t4-;/m0./s1 |
InChIキー |
UBCLDPPFFXVCKL-WCCKRBBISA-N |
異性体SMILES |
CC[C@@H](CN)O.Cl |
正規SMILES |
CCC(CN)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




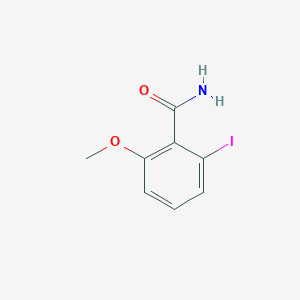
![(6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B13652220.png)

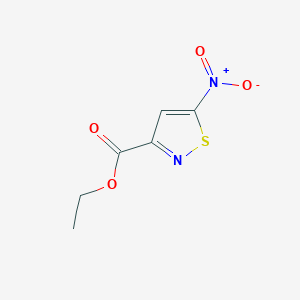
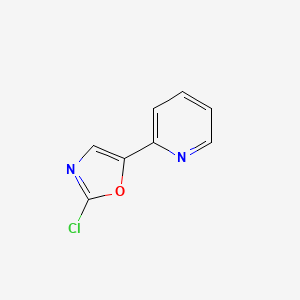
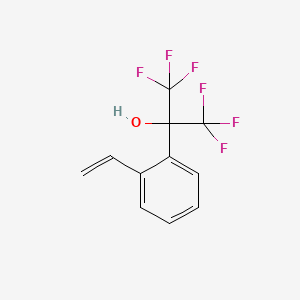
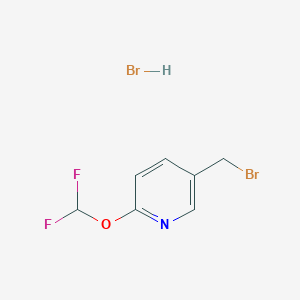
![Ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13652258.png)

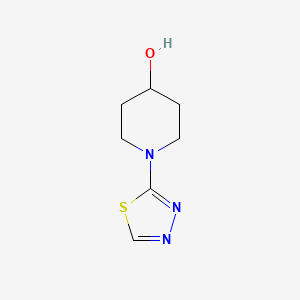
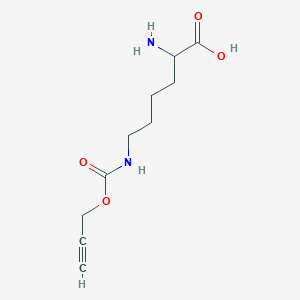
![2-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13652281.png)
